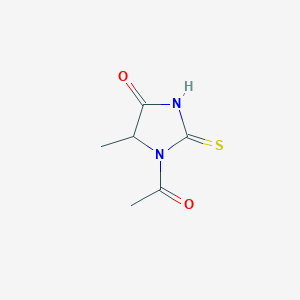

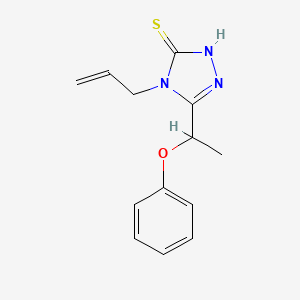

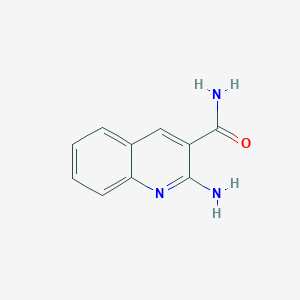

![molecular formula C15H17ClN4O B1276351 3-(3-氯-5H-吡啶并[3,4-b][1,4]苯并恶嗪-5-基)-N,N-二甲基丙-1-胺 CAS No. 27225-85-0](/img/structure/B1276351.png)

3-(3-氯-5H-吡啶并[3,4-b][1,4]苯并恶嗪-5-基)-N,N-二甲基丙-1-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)-N,N-dimethylpropan-1-amine involves a series of reactions starting with acylation and followed by recyclization with nitrogen nucleophiles. In one study, the acid-catalyzed acylation of 3,4-dimethoxyphenylacetone with γ-chlorobutyryl chloride produced 1-(3-chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate. This compound was then subjected to recyclization with various nitrogen nucleophiles, such as ammonia, primary amines, hydrazine derivatives, and hydroxylamine, leading to the formation of different isoquinolinium salts, including benzo[f]indolizinium, pyridazino[2,1-b]isoquinolinium, and 1,2-oxazino[2,1-b]isoquinolinium salts .

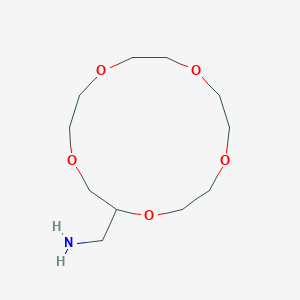

Molecular Structure Analysis

The molecular structure of the target compound is complex, featuring a pyridazino[3,4-b][1,4]benzoxazin moiety. This structure is likely derived from the rearrangement of benzoxazine compounds, as seen in the reaction of 4-chloro-2,2-dimethyl-2H-1,3-benzoxazine with substituted pyridine N-oxides. The rearrangement introduces the benzoxazine moiety into various positions on the pyridine ring, which could be a key step in the synthesis of the target compound. The exact position of the benzoxazine moiety on the pyridine ring and the nature of the substituents can significantly influence the molecular properties and reactivity of the compound .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the target compound are characterized by rearrangements and nucleophilic substitutions. The initial acylation and subsequent recyclization reactions are crucial for constructing the core structure of the compound. The rearrangement modes observed in the reaction of benzoxazine with pyridine N-oxides suggest that the target compound could also undergo similar transformations, potentially leading to a variety of structural analogs. These reactions are not only important for the synthesis of the target compound but also for understanding its reactivity and potential for further chemical modifications .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)-N,N-dimethylpropan-1-amine are not detailed in the provided papers, the properties can be inferred from the molecular structure and the synthesis pathway. The presence of the chloro group and the benzoxazin ring suggests that the compound may exhibit significant polarity and could participate in hydrogen bonding. The compound's solubility, melting point, and stability would be influenced by these functional groups and the overall molecular architecture. Additionally, the reactivity of the compound with various nucleophiles indicates a potential for a wide range of chemical reactions, which could be exploited in further synthetic applications .

科学研究应用

合成和生物活性

- 吡啶并恶嗪的合成和生物活性:研究表明,合成新的稠环化合物,包括 3, 4-二氢-2H-吡啶并[4, 5-b]-1, 4-恶嗪-8 (7H)-酮,它们在动物模型中显示出有效的镇痛和显着的抗炎活性 (Matsuo、Tsukamoto、Takagi 和 Sato,1982)。

抗菌应用

- 合成和抗菌活性的评估:一项研究合成了包括 {(3-氧代-3,4-二氢-2H-1,4-苯并恶嗪-2-基)乙酸}和 {(6-氯-3-氧代-3,4-二氢-2H-1,4-苯并恶嗪-2-基)乙酸}的化合物,对大肠杆菌、金黄色葡萄球菌等菌株表现出良好的抗菌活性 (Kadian、Maste 和 Bhat,2012)。

合成和反应研究

- 1-(3-氯丙基)-6,7-二甲氧基-3-甲基苯并[c]吡喃过氯酸盐的合成和反应:这项研究涉及酸催化的酰化和与氮亲核试剂的再环化,从而得到各种盐类 (Kibalny、Afonin 和 Dulenko,2004)。

对酶的抑制活性

- 10H-苯并[b]吡啶并[3,4-e][1,4]噻嗪新衍生物的合成:该研究提出了新的 10H-苯并[b]吡啶并[3,4-e][1,4]噻嗪,合成的目的是抑制大豆 15-脂氧合酶酶 (Arghiani、Seyedi、Bakavoli 和 Nikpour,2015)。

除草剂应用

- 吡啶并酮除草剂的作用方式:对吡啶并酮化合物的研究揭示了它们对植物光合作用和希尔反应的抑制作用,这解释了它们的植物毒性和作为除草剂的潜力 (Hilton、Scharen、St. John、Moreland 和 Norris,1969)。

安全和危害

属性

IUPAC Name |

3-(3-chloropyridazino[3,4-b][1,4]benzoxazin-5-yl)-N,N-dimethylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4O/c1-19(2)8-5-9-20-11-6-3-4-7-13(11)21-15-12(20)10-14(16)17-18-15/h3-4,6-7,10H,5,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGSMDUOSIYVQBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2OC3=NN=C(C=C31)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20423313 |

Source

|

| Record name | 3-(3-Chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)-N,N-dimethylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)-N,N-dimethylpropan-1-amine | |

CAS RN |

27225-85-0 |

Source

|

| Record name | 3-Chloro-N,N-dimethyl-5H-pyridazino[3,4-b][1,4]benzoxazine-5-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27225-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)-N,N-dimethylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

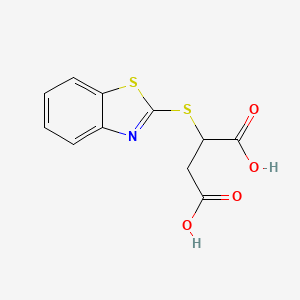

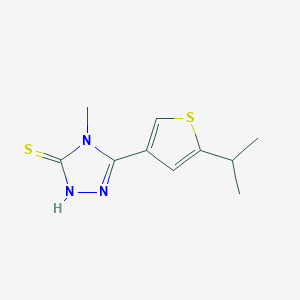

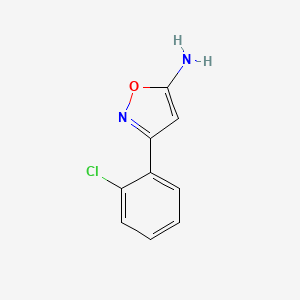

![[2-(2-Benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium](/img/structure/B1276276.png)